2-((Methoxymethyl)thio)-1H-benzo[d]imidazole

Physicochemical profiling Drug-likeness Solubility optimization

2-((Methoxymethyl)thio)-1H-benzo[d]imidazole (CAS 321973-66-4, C9H10N2OS, MW 194.25) is a 2-thioether-substituted benzimidazole wherein the sulfur atom is connected to a methoxymethyl (-CH2OCH3) group rather than a simple alkyl chain. With a calculated polar surface area (PSA) of 63.21 Ų and a LogP of 2.26, this compound occupies a distinct physicochemical space relative to other 2-alkylthio-benzimidazoles, offering both hydrogen-bonding capacity from the ether oxygen and the synthetic versatility of a thioether handle.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
Cat. No. B12818791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Methoxymethyl)thio)-1H-benzo[d]imidazole
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCOCSC1=NC2=CC=CC=C2N1
InChIInChI=1S/C9H10N2OS/c1-12-6-13-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11)
InChIKeyHAJFYQAWOYHPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Methoxymethyl)thio)-1H-benzo[d]imidazole: A 2-Thiobenzimidazole Building Block for Differentiated R&D and Procurement


2-((Methoxymethyl)thio)-1H-benzo[d]imidazole (CAS 321973-66-4, C9H10N2OS, MW 194.25) is a 2-thioether-substituted benzimidazole wherein the sulfur atom is connected to a methoxymethyl (-CH2OCH3) group rather than a simple alkyl chain . With a calculated polar surface area (PSA) of 63.21 Ų and a LogP of 2.26, this compound occupies a distinct physicochemical space relative to other 2-alkylthio-benzimidazoles, offering both hydrogen-bonding capacity from the ether oxygen and the synthetic versatility of a thioether handle .

Why 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole Cannot Be Substituted by Common 2-Alkylthio-Benzimidazoles in Research and Process Chemistry


Although superficially similar to 2-(methylthio)benzimidazole or 2-(ethylthio)benzimidazole, the methoxymethylthio substituent introduces an sp³-hybridized oxygen atom that raises PSA by approximately 9 Ų (63.21 vs. 53.98 Ų), adds a hydrogen-bond acceptor, and nearly triples the rotatable bond count (3 vs. 1) . These differences alter solubility, crystal packing, and target-binding entropy in ways that cannot be replicated by simple alkylthio analogs. Furthermore, the oxygen in the β-position to sulfur influences the electron density at the thioether, potentially modulating oxidation kinetics to sulfoxide/sulfone—a critical parameter when the compound is used as a synthetic intermediate or prodrug scaffold [1]. Generic substitution therefore risks divergent reactivity, altered biological readout, and failed batch reproducibility.

Quantitative Differentiation Evidence for 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole


Increased Polar Surface Area Relative to 2-(Methylthio)benzimidazole

2-((Methoxymethyl)thio)-1H-benzo[d]imidazole exhibits a PSA of 63.21 Ų, which is 9.23 Ų higher than the 53.98 Ų recorded for 2-(methylthio)benzimidazole . This elevation stems from the additional ether oxygen and directly increases the compound's capacity for hydrogen-bonding interactions with water and biological targets.

Physicochemical profiling Drug-likeness Solubility optimization

Enhanced Conformational Flexibility vs. Simple Alkylthio Congeners

The target compound contains 3 rotatable bonds (S–CH2, CH2–O, O–CH3), compared with only 1 rotatable bond (S–CH3) for 2-(methylthio)benzimidazole . This difference translates into a larger conformational ensemble in solution, which can influence entropic contributions to protein–ligand binding and crystal lattice formation.

Molecular docking Entropy-driven binding Crystal engineering

Thioether Oxidation Handle with Tunable Electron Density

The 2-thioether linkage in 2-((methoxymethyl)thio)-1H-benzo[d]imidazole can be selectively oxidized to the corresponding sulfoxide or sulfone, a transformation central to generating reactive intermediates or modulating biological activity . The β-oxygen of the methoxymethyl group acts as an electron-withdrawing substituent (inductive effect), which, relative to a purely alkyl chain (e.g., ethylthio), is expected to slow the oxidation rate and stabilize the sulfoxide against over-oxidation—a behavior documented for structurally related 2-thiobenzimidazoles in patent literature [1].

Synthetic methodology Prodrug design Sulfoxide/sulfone chemistry

Class-Validated Antimicrobial Scaffold with Thioether Structural Requirement

A systematic study of 2-alkylsulphanylbenzimidazole derivatives demonstrated appreciable in vitro antimycobacterial activity, with the most active compound in the series (a 3,5-dinitro derivative) exhibiting MIC values that exceeded those of the standard drug isoniazid against Mycobacterium kansasii and M. avium [1]. While 2-((methoxymethyl)thio)-1H-benzo[d]imidazole itself was not tested in that study, the 2-alkylthio motif was identified as essential for activity, and the methoxymethyl variant retains this critical pharmacophore while offering improved physicochemical properties (see Evidence Items 1–2).

Antimycobacterial agents 2-Alkylsulphanylbenzimidazoles MIC profiling

High-Value Application Scenarios for 2-((Methoxymethyl)thio)-1H-benzo[d]imidazole


Lead Optimization in Antimycobacterial Drug Discovery

When medicinal chemists require a 2-thiobenzimidazole scaffold with enhanced aqueous solubility and conformational flexibility for probing antimycobacterial SAR, 2-((methoxymethyl)thio)-1H-benzo[d]imidazole offers a superior starting point relative to 2-(methylthio)benzimidazole (PSA 53.98 Ų, 1 rotatable bond) because its higher PSA (63.21 Ų) and three rotatable bonds may improve solubility and enable entropically favorable binding modes . The scaffold is supported by literature precedent demonstrating that 2-alkylsulphanyl substitution is essential for antimycobacterial activity .

Synthetic Intermediate for Sulfoxide/Sulfone-Containing Benzimidazole Derivatives

Process chemists synthesizing benzimidazole sulfoxide or sulfone targets (e.g., proton pump inhibitor analogs) can use 2-((methoxymethyl)thio)-1H-benzo[d]imidazole as a precursor where the β-oxygen attenuates thioether electron density, providing a slower, more controllable oxidation profile than 2-(ethylthio)benzimidazole . The methoxymethyl group may also serve as a latent site for further functionalization after oxidation.

Physicochemical Reference Standard for Chromatographic Method Development

Because 2-((methoxymethyl)thio)-1H-benzo[d]imidazole possesses a distinct PSA (63.21 Ų), LogP (2.26), and UV chromophore profile compared to common 2-alkylthio-benzimidazoles, it can serve as a system suitability marker in HPLC method development for separating closely related benzimidazole impurities—particularly where co-elution between 2-(methylthio)benzimidazole (PSA 53.98 Ų, LogP 2.28) and the target analyte must be resolved .

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